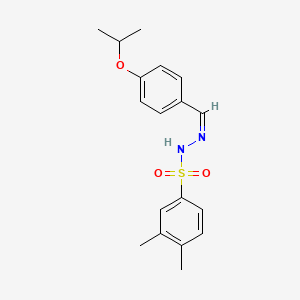
N-(2-ethylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea
Descripción general
Descripción
N-(2-ethylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea (EBT) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EBT belongs to the class of thiourea compounds that have been extensively studied for their biological and pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-(2-ethylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea is not well understood. However, it is believed that this compound exerts its biological activity by interacting with specific proteins or enzymes in the cells. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. This property of this compound makes it a potential candidate for the treatment of cancer and other diseases that involve abnormal MMP activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for the treatment of cancer. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which makes it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea has several advantages for lab experiments. First, this compound is a small molecule that can easily penetrate cell membranes, which makes it a useful tool for studying intracellular processes. Second, this compound has a high binding affinity for copper(II) ions, which makes it a useful tool for the detection of copper(II) ions in biological samples. However, this compound also has some limitations for lab experiments. For example, this compound is not very soluble in water, which makes it difficult to use in aqueous solutions. This compound also has a short half-life in biological systems, which limits its use in in vivo experiments.
Direcciones Futuras
There are several future directions for research on N-(2-ethylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea. First, further studies are needed to elucidate the mechanism of action of this compound. Second, more studies are needed to evaluate the potential of this compound as a drug candidate for the treatment of various diseases. Third, the development of new this compound derivatives with improved properties, such as solubility and stability, could lead to the development of more effective tools for scientific research and drug development. Fourth, the development of new applications for this compound, such as in the field of catalysis, could lead to new opportunities for its use in various industries.
Aplicaciones Científicas De Investigación
N-(2-ethylphenyl)-N'-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea has been extensively studied for its potential applications in scientific research. One of the major areas of research is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper(II) ions, which results in a significant increase in its fluorescence intensity. This property of this compound has been utilized in the development of sensors for the detection of copper(II) ions in environmental and biological samples.
Another area of research is the use of this compound as a potential drug candidate for the treatment of various diseases. This compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial activities in vitro. These properties of this compound make it a promising candidate for the development of new drugs for the treatment of cancer, inflammation, and bacterial infections.
Propiedades
IUPAC Name |
1-(2-ethylphenyl)-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S2/c1-2-11-7-3-4-8-12(11)17-15(20)19-16-18-13-9-5-6-10-14(13)21-16/h3-4,7-8H,2,5-6,9-10H2,1H3,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQIIZUEMYJJAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=S)NC2=NC3=C(S2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4708705.png)
![4-{[(2,5-dimethoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4708707.png)
![2-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4708719.png)
![2-{[6-iodo-3-(2-methyl-2-propen-1-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N,N-dipropylacetamide](/img/structure/B4708726.png)
![2-[(4-methylphenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide](/img/structure/B4708727.png)

![ethyl 2-[6-methoxy-2,2-dimethyl-3-thioxo-1-(trifluoroacetyl)-2,3-dihydro-4(1H)-quinolinylidene]-5-phenyl-1,3-dithiole-4-carboxylate](/img/structure/B4708736.png)
![methyl 3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate](/img/structure/B4708740.png)
![3-[1-(2-methoxyethyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4708748.png)

![N-cyclopropyl-2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4708779.png)


![N-{2-[(2,4-dimethoxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}benzamide](/img/structure/B4708807.png)